3-Bromo-6-chlorobenzo[d]isoxazole
Description
3-Bromo-6-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound featuring a fused benzene-isoxazole core substituted with bromine and chlorine at the 3- and 6-positions, respectively. Its molecular formula is C₇H₃BrClNO, with a molecular weight of 251.47 g/mol. The compound’s structure combines electron-withdrawing substituents (Br, Cl) that influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-bromo-6-chloro-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-7-5-2-1-4(9)3-6(5)11-10-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAXAVUEXKLWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ON=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chlorobenzo[d]isoxazole typically involves the reaction of 2-bromo-3-chlorophenol with paraformaldehyde to form 3-bromo-4-chloro-2-hydroxybenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to yield the desired isoxazole compound . The reaction conditions often include the use of catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) at elevated temperatures (80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chlorobenzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or organometallic compounds can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-Bromo-6-chlorobenzo[d]isoxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of substituents on the benzo[d]isoxazole scaffold significantly impact chemical and biological behavior. Key analogs include:
| Compound Name | Substituents | Similarity Score | Key Differences |
|---|---|---|---|
| 6-Bromo-3-chlorobenzo[d]isoxazole | Br (6), Cl (3) | 0.99 | Positional isomer of target |
| 7-Bromo-5-chlorobenzo[d]isoxazole | Br (7), Cl (5) | 0.78 | Altered ring substitution |
| 6-Bromo-3-methylbenzo[d]isoxazole | Br (6), CH₃ (3) | 0.74 | Methyl vs. Cl at position 3 |
| 3-Chloro-5-fluorobenzo[d]isoxazole | Cl (3), F (5) | 0.79 | F vs. Br at position 5 |
- Methyl groups (e.g., in 6-Bromo-3-methylbenzo[d]isoxazole) are electron-donating, reducing electrophilicity compared to halogenated analogs .
- Positional Isomerism : The target compound and its positional isomer (6-Bromo-3-chlorobenzo[d]isoxazole) share identical substituents but differ in regiochemistry, which can alter steric hindrance and binding affinity to biological targets .
Physicochemical Properties
Substituents critically influence physical properties such as boiling point, solubility, and logP (lipophilicity):
| Compound Name | Boiling Point (°C) | Density (g/cm³) | LogP |
|---|---|---|---|
| 3-Bromo-6-chlorobenzo[d]isoxazole | ~300 (estimated) | ~1.6 | ~3.0 |
| 6-Bromo-3-methylbenzo[d]isoxazole | 292.5 | 1.606 | 2.89 |
| 3-Chloro-5-fluorobenzo[d]isoxazole | ~280 (estimated) | ~1.58 | ~2.5 |
- Lipophilicity : The target compound’s higher logP (~3.0) compared to methyl- or fluoro-substituted analogs suggests greater membrane permeability, a key factor in drug bioavailability .
- Density and Boiling Points : Halogenated derivatives generally exhibit higher densities and boiling points due to increased molecular weight and intermolecular forces .
Key Research Findings
- Structural Insights : Bromine’s polarizability enhances hydrophobic interactions in enzyme binding pockets, making brominated isoxazoles potent inhibitors compared to chloro- or methyl-substituted analogs .
- Therapeutic Potential: Dual halogenation (Br/Cl) in the target compound may improve metabolic stability and target selectivity over mono-halogenated derivatives .
- Toxicity Profile : Halogenated isoxazoles generally exhibit low toxicity at bioactive doses, with brominated derivatives showing favorable safety profiles in preclinical models .
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